physicochemical properties of 2-Iodo-N-isopropylbenzamide
physicochemical properties of 2-Iodo-N-isopropylbenzamide
An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-N-isopropylbenzamide
Foreword: Understanding the Molecular Landscape
In the realms of synthetic chemistry and drug discovery, the benzamide scaffold is a cornerstone. Its derivatives are ubiquitous, serving as pivotal intermediates, catalysts, and pharmacophores. Among these, 2-Iodo-N-isopropylbenzamide emerges as a compound of significant interest. The presence of an ortho-iodine atom introduces unique reactivity, particularly in the realm of hypervalent iodine chemistry, while the N-isopropyl group critically influences its conformation and intermolecular interactions. This guide provides a comprehensive exploration of the , offering researchers and drug development professionals the foundational knowledge required to harness its full potential. We will move beyond mere data tabulation, delving into the causality behind its structural features and reactivity, thereby providing a holistic and actionable understanding of this versatile molecule.
Core Molecular Identity
To effectively utilize any chemical compound, a precise understanding of its fundamental structure and identifiers is paramount.
Chemical Structure
The molecule consists of a benzene ring substituted with an iodine atom and an N-isopropylcarboxamide group at the 1 and 2 positions, respectively.
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2D Structure:
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3D Conformer:
The introduction of the bulky isopropyl group on the amide nitrogen, combined with the ortho-iodine atom, imposes significant steric constraints. This influences the dihedral angle between the phenyl ring and the amide plane, a critical factor in both crystal packing and interaction with biological targets.[1]
Chemical Identifiers
A consistent and unambiguous identification is crucial for database searches, procurement, and regulatory documentation.
| Identifier | Value | Source |
| IUPAC Name | 2-iodo-N-propan-2-ylbenzamide | PubChem |
| CAS Number | 64141-92-0 | PubChem |
| Molecular Formula | C₁₀H₁₂INO | PubChem |
| Molecular Weight | 289.11 g/mol | PubChem |
| InChIKey | PSGIDUPRPSJZRV-UHFFFAOYSA-N | PubChem |
| SMILES | CC(C)NC(=O)C1=CC=CC=C1I | PubChem |
Physicochemical and Computed Properties
The physical and chemical properties of a molecule dictate its behavior in different environments, from reaction solvents to biological media. The following table summarizes key computed and, where available, experimental properties.
| Property | Value | Details and Context | Source |
| Physical State | Solid | Expected based on related benzamides. | N/A |
| XLogP3 | 2.0 | This computed value indicates moderate lipophilicity, suggesting reasonable solubility in organic solvents and potential for membrane permeability. | PubChem |
| Hydrogen Bond Donors | 1 | The N-H group of the amide. | PubChem |
| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen (C=O) of the amide. | PubChem |
| Polar Surface Area | 29.1 Ų | Suggests good potential for oral bioavailability. | PubChem |
| Rotatable Bond Count | 2 | Provides some conformational flexibility. | PubChem |
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and methyl protons.
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Aromatic Protons (Ar-H): Four signals in the range of δ 7.0-8.0 ppm, exhibiting complex splitting patterns due to coupling.
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Methine Proton (-CH-): A multiplet (septet) around δ 4.2-4.4 ppm, coupled to the six methyl protons. This is characteristic of an isopropyl group attached to a nitrogen.[2]
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Amide Proton (-NH-): A broad singlet, typically around δ 5.8-6.0 ppm, which may exchange with D₂O.
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Methyl Protons (-CH₃): A doublet around δ 1.2-1.3 ppm, integrating to six protons, coupled to the methine proton.[3]
-
-
¹³C NMR: The carbon spectrum provides insight into the carbon skeleton.[4]
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Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.
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Aromatic Carbons: Six signals between δ 90-150 ppm. The carbon bearing the iodine (C-I) will be shifted significantly upfield to ~δ 92 ppm.
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Methine Carbon (-CH-): A signal around δ 42-45 ppm.
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Methyl Carbons (-CH₃): A signal around δ 22-23 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.[4]
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N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.
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C-H Stretch (Aromatic & Aliphatic): Bands in the 2850-3100 cm⁻¹ region.
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C=O Stretch (Amide I): A strong, sharp absorption band around 1630-1680 cm⁻¹.
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N-H Bend (Amide II): A band around 1510-1550 cm⁻¹.
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C-I Stretch: A weak to medium band in the fingerprint region, typically around 500-600 cm⁻¹.[5][6]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
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Molecular Ion (M⁺): A prominent peak is expected at m/z = 289, corresponding to the molecular weight of the compound.[4]
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Key Fragments: Common fragmentation pathways include:
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Loss of the isopropyl group ([M-43]⁺) at m/z = 246.
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Formation of the 2-iodobenzoyl cation ([C₇H₄IO]⁺) at m/z = 231.
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Loss of iodine ([M-127]⁺) at m/z = 162.
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Synthesis and Purification Protocol
The most common and logical synthesis route is the acylation of isopropylamine with a 2-iodobenzoic acid derivative. The following protocol is a self-validating system, designed for high purity and yield.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Iodo-N-isopropylbenzamide.
Step-by-Step Methodology
This protocol is adapted from a similar procedure for a related isomer.[7]
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Activation of Carboxylic Acid:
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To a round-bottom flask charged with 2-iodobenzoic acid (1.0 eq), add thionyl chloride (2.0 eq).
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Causality: Thionyl chloride converts the relatively unreactive carboxylic acid into a highly reactive acyl chloride intermediate, primed for nucleophilic attack.
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Heat the mixture to reflux for 2 hours under an inert atmosphere (N₂ or Ar). The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
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Remove the excess thionyl chloride under reduced pressure. Azeotropic distillation with a non-polar solvent like benzene or toluene can ensure complete removal.
-
-
Amide Bond Formation:
-
Dissolve the crude 2-iodobenzoyl chloride residue in an anhydrous aprotic solvent (e.g., CH₂Cl₂ or THF).
-
Cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve isopropylamine (1.2 eq) and triethylamine (3.0 eq) in the same solvent.
-
Causality: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the isopropylamine.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, water, and finally, brine.
-
Causality: The acid wash removes excess triethylamine and any unreacted isopropylamine. The bicarbonate wash removes any remaining acidic impurities.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization (e.g., from a hexane/chloroform mixture) or by silica gel column chromatography to yield the pure product.[7]
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Key Application: Catalyst in Hypervalent Iodine Chemistry
A primary application for 2-Iodo-N-isopropylbenzamide is as a pre-catalyst for oxidation reactions, leveraging the facile accessibility of the iodine(III) and iodine(V) states.[8]
Catalytic Oxidation of Alcohols
When used with a terminal oxidant like Oxone®, 2-Iodo-N-isopropylbenzamide can efficiently catalyze the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[9] This process is environmentally benign compared to traditional heavy-metal-based oxidants.
Proposed Catalytic Cycle
The high reactivity stems from the rapid generation of a pentavalent iodine species during the reaction.[8]
Caption: Proposed catalytic cycle for alcohol oxidation.
Mechanism Explained: The I(I) pre-catalyst is first oxidized by Oxone® to a reactive I(III) species, which is further oxidized to the active I(V) oxidant. This pentavalent iodine compound then oxidizes the alcohol substrate, generating the carbonyl product and regenerating the I(I) pre-catalyst to complete the cycle.[8]
Potential in Drug Development
While primarily documented as a synthetic catalyst, the 2-Iodo-N-isopropylbenzamide scaffold holds potential in medicinal chemistry.
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Structural Scaffold: Benzamides are a privileged class of compounds in drug discovery, found in numerous approved drugs. The specific substitution pattern of this molecule can be a starting point for library synthesis.
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Halogen Bonding: The iodine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
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Analogue Development: The compound is an analogue of other biologically active molecules. For instance, related iodobenzamides have been investigated for various therapeutic targets. The N-isopropyl group can modulate properties like solubility, metabolic stability, and binding affinity compared to simpler amides.[1]
Safety, Handling, and Storage
-
Hazards: While specific data for this compound is limited, related benzamides may cause skin and eye irritation. N-Isopropylbenzamide is listed as harmful if swallowed.[10][11] Standard laboratory precautions (gloves, safety glasses, lab coat) should be used.
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Storage: It is recommended to store the compound in a cool, dark, and dry place. For long-term stability, storage under an inert gas atmosphere is advisable.[11]
Conclusion
2-Iodo-N-isopropylbenzamide is more than a simple chemical intermediate. Its physicochemical properties, characterized by moderate lipophilicity, specific hydrogen bonding capabilities, and a unique spectroscopic fingerprint, make it a well-defined molecular entity. The true power of this compound lies in the reactivity conferred by the ortho-iodine atom, establishing it as a valuable and environmentally benign catalyst for oxidation reactions. Its structural features also present intriguing possibilities for exploration in drug discovery programs. This guide has provided the foundational, technically-grounded insights necessary for scientists to confidently synthesize, characterize, and apply this versatile compound in their research endeavors.
References
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Yakura, T., Fujiwara, T., Yamada, A., & Nambu, H. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation - Supporting Information . Beilstein Journal of Organic Chemistry, 14, 971-978. [Link]
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Yakura, T., Fujiwara, T., Yamada, A., & Nambu, H. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation . Beilstein Journal of Organic Chemistry, 14, 971–978. [Link]
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2-iodo-n-isopropyl-n-phenylbenzamide (C16H16INO) . PubChem. [Link]
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2-Iodo-N-isopropylbenzamide . PubChem. [Link]
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1H proton nmr spectrum of 2-iodopropane . Doc Brown's Chemistry. [Link]
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2-Propenal, 2-iodo- . PubChem. [Link]
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Yakura, T., Fujiwara, T., Yamada, A., & Nambu, H. (2018). 2-Iodo- N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation . Beilstein Journal of Organic Chemistry, 14, 971-978. [Link]
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infrared spectrum of 2-iodopropane . Doc Brown's Chemistry. [Link]
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Preparation of isopropyl iodide . [Link]
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Isopropyl iodide . Wikipedia. [Link]
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mass spectrum of 2-iodopropane . Doc Brown's Chemistry. [Link]
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2 Iodo N methylbenzamide . mzCloud. [Link]
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Supplementary Information . The Royal Society of Chemistry. [Link]
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2-Iodo-N,N-dimethylbenzamide . PubChem. [Link]
- Preparation of N-iodocompounds.
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2-Iodo-N,N-diisopropylbenzamide - 13C NMR . SpectraBase. [Link]
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